Dimethyl 2,2-dimethylhexanedioate
Description
Dimethyl 2,2-dimethylhexanedioate is a diester derivative of hexanedioic acid (adipic acid) with two methyl groups substituted at the second carbon of the central chain. Its structure features ester functional groups at both ends of a branched hexanedioate backbone.
Properties
CAS No. |
17219-21-5 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
dimethyl 2,2-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h5-7H2,1-4H3 |
InChI Key |
YVYILWKTNYRFHO-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
Other CAS No. |
17219-21-5 |
Synonyms |
2,2-Dimethylhexanedioic acid dimethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl Adipate (Hexanedioic Acid Dimethyl Ester)
Key Differences:
- Branching : Dimethyl adipate lacks the 2,2-dimethyl substitution, resulting in a linear structure. This reduces steric hindrance and increases flexibility compared to the branched dimethyl 2,2-dimethylhexanedioate.
- Physical Properties: Dimethyl adipate has a molecular weight of 174.19 g/mol (C₈H₁₄O₄) and is commonly used as a solvent or plasticizer. The branched structure of this compound likely lowers its melting point and enhances solubility in nonpolar solvents due to increased hydrophobicity .
- Applications : Dimethyl adipate is utilized in coatings and adhesives, while the branched analog may offer improved thermal stability in polymer matrices .
Bis(2-Chloroethyl) 2,5-Dimethylhexanedioate (Compound 2d)
Structure : Hexanedioate ester with 2,5-dimethyl substitution and 2-chloroethyl ester groups.
Key Differences :
- Synthesis : Compound 2d was synthesized in 90% yield via a 1.1:1 molar ratio reaction, suggesting efficient esterification pathways. This compound may require similar methods but with different alcohol precursors .
- Applications : The chloroethyl groups in 2d could facilitate crosslinking in polymers, whereas the methyl esters in the target compound may prioritize hydrolytic stability .
Dibutyl 2,5-Difluorohexanedioate (Compound 2e)
Structure : Hexanedioate ester with 2,5-difluoro substitution and butyl ester groups.
Key Differences :
- Fluorine Substituents : Fluorine atoms increase electronegativity and resistance to degradation, contrasting with the inert methyl groups in this compound.
- Physical State : Compound 2e is a colorless oil (76% yield), similar to other hexanedioate esters. The branched dimethyl variant may exhibit lower viscosity due to reduced molecular symmetry .
2,2-Dimethylhexanoic Acid
Structure: A monocarboxylic acid with a 2,2-dimethylhexane backbone. Key Differences:
- Functionality : The carboxylic acid group introduces acidity (pKa ~4.5–5.0), whereas this compound is a neutral ester.
- Applications: 2,2-Dimethylhexanoic acid is used in lubricants and surfactants, while the diester form may serve as a monomer in polyesters or a plasticizer .
Comparative Data Table
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